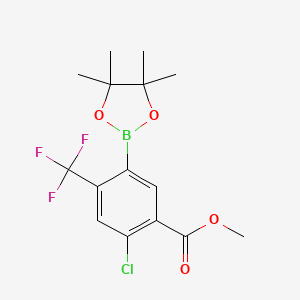
Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)benzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a dioxaborolane moiety, and a benzoate ester. These structural features contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the borylation of a suitable aryl halide precursor using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The boronate ester can be oxidized to form the corresponding phenol.
Cross-Coupling Reactions: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Reagents like hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium phosphate, and solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions include substituted benzoates, phenols, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and imaging agents due to its unique structural features.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)benzoate exerts its effects is primarily through its reactivity in chemical transformations. The boronate ester moiety allows for facile cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Methyl 2-chloro-4-(trifluoromethyl)benzoate: Lacks the boronate ester moiety, limiting its use in cross-coupling reactions.
Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-benzoate: Similar structure but without the trifluoromethyl group, affecting its chemical properties.
Uniqueness
The presence of both the trifluoromethyl group and the boronate ester moiety in Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)benzoate makes it unique. This combination of functional groups enhances its reactivity and versatility in various chemical transformations, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C15H17BClF3O4 |
|---|---|
Molecular Weight |
364.6 g/mol |
IUPAC Name |
methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C15H17BClF3O4/c1-13(2)14(3,4)24-16(23-13)10-6-8(12(21)22-5)11(17)7-9(10)15(18,19)20/h6-7H,1-5H3 |
InChI Key |
ALHIKNJTCRBMCO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(F)(F)F)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















